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Compound of Interest

Compound Name: 3'-Methylpropiophenone

Cat. No.: B1582660 Get Quote

This guide provides a comprehensive technical overview of 3'-Methylpropiophenone, an

aromatic ketone of significant interest in synthetic chemistry. It serves as a crucial intermediate

in the development of pharmaceuticals and as a component in the fragrance industry.[1] We

will delve into its fundamental chemical identity, explore a robust synthetic protocol with

mechanistic justifications, detail the spectroscopic techniques for structural validation, and

discuss its chemical reactivity and applications.

Chemical Identity and Physicochemical Properties
3'-Methylpropiophenone, systematically named 1-(3-methylphenyl)propan-1-one according to

IUPAC nomenclature, is an organic compound belonging to the aromatic ketone family.[2] Its

structure consists of a propiophenone core (a benzene ring attached to a propan-1-one group)

with a methyl substituent at the meta- (3') position of the aromatic ring.[3]

The placement of the methyl group at the meta-position is a critical structural feature that

dictates its reactivity and physicochemical properties, distinguishing it from its ortho- (2'-) and

para- (4'-) isomers.

Chemical Structure
The structural representation of 3'-Methylpropiophenone is essential for understanding its

chemical behavior.
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Figure 1: Chemical Structure of 3'-Methylpropiophenone

Key Identifiers and Properties
Quantitative data for 3'-Methylpropiophenone is summarized below. This information is critical

for experimental design, purification, and safety considerations.
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Property Value Source(s)

IUPAC Name
1-(3-methylphenyl)propan-1-

one
[2][3]

Synonyms
m-Methylpropiophenone, 1-(m-

Tolyl)propan-1-one
[2]

CAS Number 51772-30-6 [3]

Molecular Formula C₁₀H₁₂O [3][4]

Molecular Weight 148.20 g/mol [2][3]

Physical Form Liquid

Normal Boiling Point
513.73 K (240.58 °C) (Joback

Calculated)
[5]

Normal Melting Point
291.33 K (18.18 °C) (Joback

Calculated)
[5]

InChI Key
QHVNQIJBHWOZRJ-

UHFFFAOYSA-N
[3]

Synthesis Protocol: Grignard Reaction
While several synthetic routes exist, including Friedel-Crafts acylation, a highly effective and

regioselective method for preparing 3'-Methylpropiophenone is the Grignard reaction. This

pathway involves the reaction of a Grignard reagent, specifically 3-methylphenylmagnesium

bromide, with propionitrile, followed by acidic hydrolysis. This method is preferred over Friedel-

Crafts acylation of toluene, as the latter can produce a mixture of ortho- and para- isomers due

to the directing effect of the methyl group, complicating purification.[6]

The Grignard approach ensures the propanoyl group is introduced specifically at the desired

meta-position relative to the methyl group.

Synthesis Workflow Diagram
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Reactants:
m-Bromotoluene

Magnesium Turnings
Iodine (catalyst)

Anhydrous Diethyl Ether

Step 1: Grignard Reagent Formation
(3-methylphenylmagnesium bromide)

Conditions: Anhydrous, N₂ atm, Reflux

Step 2: Nucleophilic Addition

Reactant: Propionitrile in Anhydrous Ether

 Add dropwise

Intermediate:
Imine-magnesium complex

Step 3: Acidic Workup & Hydrolysis

Reagents: Dilute H₂SO₄ (aq), Ice

 Quench reaction

Step 4: Extraction & Washing

Solvent: Diethyl Ether
Wash: NaHCO₃ (aq), Brine

Step 5: Purification

Drying: Na₂SO₄

Solvent Removal: Rotary Evaporation
Purification: Silica Gel Chromatography

Final Product:
3'-Methylpropiophenone

Click to download full resolution via product page

Figure 2: Grignard Synthesis Workflow for 3'-Methylpropiophenone

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1582660?utm_src=pdf-body-img
https://www.benchchem.com/product/b1582660?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Experimental Protocol
This protocol is adapted from established procedures for Grignard synthesis.

Materials:

m-Bromotoluene

Magnesium turnings

Iodine (a few crystals)

Propionitrile

Anhydrous diethyl ether

Dilute sulfuric acid

Saturated aqueous sodium bicarbonate

Saturated brine

Anhydrous sodium sulfate

Procedure:

Grignard Reagent Formation:

Rationale: This is the critical step where the organometallic nucleophile is generated. All

glassware must be rigorously dried to prevent moisture from quenching the highly reactive

Grignard reagent.

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser,

dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 eq) and a few crystals of

iodine.

Causality: The iodine serves as an activator, etching the passivating magnesium oxide

layer on the turnings to expose fresh magnesium metal, thereby initiating the reaction.
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Add a small portion of anhydrous diethyl ether.

In the dropping funnel, prepare a solution of m-bromotoluene (1.0 eq) in anhydrous diethyl

ether. Add a small amount of this solution to the flask. The reaction is initiated when the

color of the iodine fades and gentle refluxing begins.

Once initiated, add the remaining m-bromotoluene solution dropwise at a rate that

maintains a steady reflux. After the addition is complete, continue to reflux for 30-60

minutes to ensure complete formation of the Grignard reagent.

Reaction with Propionitrile:

Rationale: The carbon of the nitrile group is electrophilic and is attacked by the

nucleophilic carbon of the Grignard reagent.

Cool the Grignard solution to room temperature.

Add a solution of propionitrile (0.9 eq) in anhydrous diethyl ether dropwise via the dropping

funnel. An exothermic reaction will occur. Control the rate of addition to maintain a gentle

reflux.

After the addition is complete, stir the mixture at room temperature for 1-2 hours.

Hydrolysis and Work-up:

Rationale: The intermediate imine-magnesium complex is hydrolyzed under acidic

conditions to yield the final ketone product.

Cool the reaction mixture in an ice bath. Slowly and carefully add cold, dilute sulfuric acid

to quench the reaction and hydrolyze the intermediate.

Transfer the mixture to a separatory funnel. The desired product will be in the organic

(ether) layer. Separate the layers.

Extract the aqueous layer with diethyl ether (2x).

Purification:
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Rationale: Washing removes unreacted acid and other inorganic impurities.

Combine all organic layers and wash sequentially with saturated aqueous sodium

bicarbonate (to neutralize any remaining acid), water, and finally, saturated brine (to aid in

phase separation).

Dry the organic layer over anhydrous sodium sulfate.

Filter off the drying agent and remove the solvent under reduced pressure using a rotary

evaporator.

The resulting crude oil can be purified by silica gel column chromatography to yield pure

3'-Methylpropiophenone.[7]

Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic

methods. The data presented here are representative of the expected spectral features for 3'-
Methylpropiophenone.[2][8][9][10]
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Technique Data and Interpretation

¹H NMR

~7.7 ppm (m, 2H): Aromatic protons ortho to the

carbonyl group. ~7.3 ppm (m, 2H): Remaining

aromatic protons. 2.97 ppm (q, 2H, J ≈ 7.2 Hz):

Methylene protons (-C(=O)-CH₂-) adjacent to

the carbonyl and a methyl group. 2.40 ppm (s,

3H): Protons of the aryl methyl group (-Ar-CH₃).

1.20 ppm (t, 3H, J ≈ 7.2 Hz): Terminal methyl

protons (-CH₂-CH₃).

IR (Infrared)

~3050-3000 cm⁻¹: Aromatic C-H stretching.

~2980-2870 cm⁻¹: Aliphatic C-H stretching.

~1685 cm⁻¹: Strong, characteristic C=O

stretching of the aryl ketone. ~1600, 1450 cm⁻¹:

Aromatic C=C stretching.

MS (Mass Spec.)

m/z 148 (M⁺): Molecular ion peak,

corresponding to the molecular weight. m/z 119:

Loss of the ethyl group (•CH₂CH₃), a common

fragmentation pattern for propiophenones. m/z

91: Fragment corresponding to the tolyl group

([C₇H₇]⁺).

Reactivity and Applications
The chemical reactivity of 3'-Methylpropiophenone is centered on its two primary functional

groups: the ketone and the substituted aromatic ring.

Carbonyl Group Reactivity: The ketone can undergo reduction to form the corresponding

secondary alcohol, 1-(3-methylphenyl)propan-1-ol. It can also serve as an electrophile in

reactions with various nucleophiles.

Aromatic Ring Reactivity: The aromatic ring can undergo further electrophilic aromatic

substitution. The existing acyl and methyl groups will influence the position of new

substituents.
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Alpha-Halogenation: A particularly useful reaction is the bromination at the alpha-position to

the carbonyl group, yielding 2-bromo-3'-methylpropiophenone.[11][12] This derivative is a

valuable building block in the synthesis of more complex molecules, particularly in

pharmaceutical research.[13]

Due to its versatile reactivity, 3'-Methylpropiophenone is a key intermediate in organic

synthesis. It is utilized in the production of certain pharmaceuticals and contributes to the

creation of unique scents in the fragrance industry, where it can impart sweet, floral, and

balsamic notes.[1]

Safety and Handling
3'-Methylpropiophenone is classified as an irritant.[2] GHS hazard statements indicate it may

be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[14] Standard

laboratory safety protocols should be followed, including the use of personal protective

equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be

performed in a well-ventilated fume hood.

Conclusion
3'-Methylpropiophenone is a structurally distinct aromatic ketone with significant utility in

applied chemistry. Its regioselective synthesis via the Grignard pathway provides a reliable

method for its production, avoiding the isomeric mixtures common to other methods. The

combination of NMR, IR, and mass spectrometry provides a robust framework for its structural

confirmation. Its reactivity makes it a valuable precursor for creating more complex molecules,

cementing its role as an important intermediate in both the pharmaceutical and fragrance

sectors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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